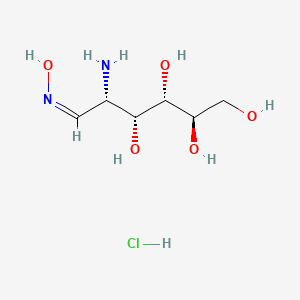

D-Glucosamine oxime hydrochloride

Beschreibung

Structural Identification and Nomenclature

IUPAC Systematic Nomenclature Analysis

The systematic IUPAC name (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride provides a complete structural description of the compound. Breaking down the nomenclature:

- Parent chain : A six-carbon hexane backbone.

- Substituents :

- Four hydroxyl (-OH) groups at positions 1, 2, 3, and 4 (indicated by -tetrol).

- An amino (-NH₂) group at position 5.

- A hydroxyimino (=N-OH) group at position 6.

- Stereochemical descriptors :

- 2R, 3S, 4R, 5S : Configurations at carbons 2, 3, 4, and 5.

- 6E : Trans geometry of the hydroxyimino group relative to the amino group.

- Counterion : Hydrochloride (Cl⁻) neutralizes the protonated amino group.

Table 1: IUPAC Name Breakdown

| Component | Description |

|---|---|

| Hexane | Six-carbon alkane backbone |

| 1,2,3,4-tetrol | Four hydroxyl groups at positions 1–4 |

| 5-Amino | -NH₂ group at position 5 |

| 6-(N-hydroxyimino) | =N-OH group at position 6 |

| (2R,3S,4R,5S,6E) | Stereochemical configuration |

| Hydrochloride | Cl⁻ counterion |

The systematic name distinguishes this compound from structural isomers such as hexane-1,2,3,4-tetrol (lacking amino and hydroxyimino groups).

Stereochemical Configuration Rationalization (2R,3S,4R,5S,6E)

The compound’s stereochemistry is defined by four chiral centers (C2, C3, C4, C5) and one double bond (C6).

Cahn-Ingold-Prelog Priorities

At each chiral center, substituents are ranked by atomic number:

- C2 Configuration (R) :

C3 Configuration (S) :

C4 Configuration (R) :

C5 Configuration (S) :

C6 Geometry (E) :

Table 2: Stereochemical Assignments

| Carbon | Priority Order | Configuration |

|---|---|---|

| C2 | OH > CH(NH₂) > CH(OH) > CH₂OH | R |

| C3 | OH > CH(OH) > CH(OH)CH₂OH > CH₂NH₂ | S |

| C4 | OH > CH(OH) > CH(OH)CH₂NH₂ > CH₂OH | R |

| C5 | NH₂ > CH(OH) > CH(OH)CH₂OH > CH₂ | S |

| C6 | =N-OH (trans to -NH₂) | E |

Functional Group Interplay: Hydroxyimino-Amino-Tetrol System

The compound’s reactivity and physicochemical properties arise from interactions among its functional groups:

Hydrogen Bonding Network

- Four hydroxyl groups form intramolecular hydrogen bonds, stabilizing the extended conformation.

- The protonated amino (-NH₃⁺) and hydroxyimino (=N-O⁻) groups create a zwitterionic structure, enhancing solubility in polar solvents.

Electronic Effects

- The amino group acts as a base (pKa ~9.5), while the hydroxyimino group exhibits tautomerism between nitroso (=N-OH) and oxime (HO-N=) forms, depending on pH.

- Conjugation between the hydroxyimino and adjacent hydroxyl groups delocalizes electrons, reducing oxidative susceptibility.

Table 3: Functional Group Properties

| Group | Role | Key Interactions |

|---|---|---|

| -OH (tetrol) | Hydrogen bonding donor/acceptor | Stabilizes crystal lattice |

| -NH₃⁺ | Cationic charge | Binds chloride counterion |

| =N-OH | Tautomerism | pH-dependent reactivity |

The spatial arrangement of these groups enables selective reactivity in synthetic applications, such as chelation of metal ions or participation in Schiff base formation.

Eigenschaften

Molekularformel |

C6H15ClN2O5 |

|---|---|

Molekulargewicht |

230.65 g/mol |

IUPAC-Name |

(2R,3S,4R,5S,6Z)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride |

InChI |

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1-;/t3-,4+,5+,6+;/m0./s1 |

InChI-Schlüssel |

FBSKNFHFTDIXRN-ALBCHYMBSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](/C=N\O)N)O)O)O)O.Cl |

Kanonische SMILES |

C(C(C(C(C(C=NO)N)O)O)O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2R,3S,4R,5S,6E)-5-Amino-6-(N-Hydroxyimino)hexan-1,2,3,4-tetrolhydrochlorid umfasst in der Regel mehrere Schritte, darunter die Bildung des Hexan-Rückgrats, die Einführung von Amino- und Hydroxyiminogruppen sowie die anschließende Reinigung. Häufige Reagenzien, die bei der Synthese verwendet werden, sind Aminosäuren, Hydroxylamin und verschiedene Schutzgruppen, um selektive Reaktionen zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Techniken wie Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2R,3S,4R,5S,6E)-5-Amino-6-(N-Hydroxyimino)hexan-1,2,3,4-tetrolhydrochlorid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartigen funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen, was es in der synthetischen organischen Chemie wertvoll macht.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzym-Interaktionen und Stoffwechselwege zu untersuchen. Seine strukturellen Merkmale machen es zu einer nützlichen Sonde zur Untersuchung biochemischer Prozesse.

Medizin

In der Medizin hat (2R,3S,4R,5S,6E)-5-Amino-6-(N-Hydroxyimino)hexan-1,2,3,4-tetrolhydrochlorid potenzielle therapeutische Anwendungen. Es kann als Vorläufer für die Medikamentenentwicklung dienen, insbesondere bei der Entwicklung von Molekülen, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Industrie

In industriellen Anwendungen kann diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet werden. Seine Reaktivität und funktionellen Gruppen machen es geeignet für die Herstellung von Polymeren, Beschichtungen und anderen fortschrittlichen Materialien.

Wirkmechanismus

Der Wirkmechanismus von (2R,3S,4R,5S,6E)-5-Amino-6-(N-Hydroxyimino)hexan-1,2,3,4-tetrolhydrochlorid beinhaltet seine Interaktion mit molekularen Zielen wie Enzymen und Rezeptoren. Die funktionellen Gruppen der Verbindung können Wasserstoffbrückenbindungen, ionische Wechselwirkungen und kovalente Modifikationen mit Zielmolekülen eingehen und deren Aktivität und Funktion beeinflussen. Zu den beteiligten Pfaden können Signaltransduktion, Stoffwechselregulation und Genexpressionsmodulation gehören.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Anticancer Activity :

- Antimicrobial Properties :

Biochemical Applications

- Enzyme Inhibition :

- Drug Development :

Case Study 1: Anticancer Activity

A study on a series of aminotetrol derivatives showed that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The compounds were tested for their IC₅₀ values, revealing promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various aminotetrol derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, specific compounds exhibited significant inhibitory effects. The study highlighted the role of structural modifications in enhancing antimicrobial activity.

Wirkmechanismus

The mechanism of action of (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent modifications with target molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Amino Sugar Derivatives

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal Hydrochloride ()

- Structural Differences: Lacks the N-hydroxyimino group and has an aldehyde instead of a hydroxylated C4.

- Functional Implications: Acts as an endogenous metabolite involved in glycosylation pathways . Higher polarity due to the aldehyde group, which may reduce membrane permeability compared to the target compound.

- Purity : 98.86% (analytical standard grade) .

(2R,3S,4R,5R)-6-Amino-2,3,4,5-tetrahydroxyhexanal Hydrochloride ()

- Key Distinction: Contains a terminal aldehyde and lacks the C6 hydroxyimino group.

Table 1: Amino Sugar Derivatives Comparison

Cyclitol Derivatives

(1R,2S,3S,4R,5S)-5-Aminocyclohexane-1,2,3,4-tetrol ()

- Structural Contrast : Cyclohexane ring vs. linear hexane chain in the target compound.

- Significance : Cyclitols like this are inhibitors of glycosidases and have been studied for lysosomal storage disease therapy .

- Synthesis: Requires stereospecific reduction and deacetylation steps, differing from linear amino sugars .

rel-(1R,2S,3S,4S,5S,6R)-5,6-Bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol ()

Imino Sugar and Hydroxyimino Derivatives

(2R,3S,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol ()

- Comparison: Replaces the N-hydroxyimino group with a methylamino group.

Galactitol (Dulcitol) ()

- Structural Similarity: A hexol (six hydroxyl groups) but lacks amino or imino groups.

- Role: Used as a diagnostic marker for galactosemia and in osmotic stress studies .

Key Research Findings and Implications

- Synthetic Challenges: The target compound’s stereochemistry and hydroxyimino group likely require specialized methods, such as those used for cyclitol deacetylation or hydrazone formation .

- Therapeutic Potential: Amino sugars and cyclitols are prioritized for metabolic disease therapy (e.g., Gaucher’s disease) , but hydroxyimino derivatives remain underexplored.

- Stability Considerations: The N-hydroxyimino group may confer redox sensitivity, unlike stable amine or aldehyde groups in analogs .

Biologische Aktivität

(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups which contribute to its biological properties. The presence of the amino group and the hydroxyimino moiety suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:

- Antidiabetic Activity : Research indicates that derivatives of similar compounds can exhibit antidiabetic effects by enhancing insulin sensitivity and glucose uptake in cells. This activity is particularly relevant for the management of Type 2 diabetes mellitus .

- Antioxidant Properties : The hydroxyimino group may contribute to antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .

- Enzyme Inhibition : Studies have suggested that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles beneficial in conditions like obesity and metabolic syndrome .

The mechanisms through which (2R,3S,4R,5S,6E)-5-amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol exerts its effects are likely multifaceted:

- Modulation of Enzyme Activity : By interacting with key metabolic enzymes, the compound may influence glucose metabolism and lipid profiles.

- Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that regulate cellular responses to insulin and other hormones.

- Oxidative Stress Reduction : Its antioxidant properties could mitigate oxidative damage in tissues, thereby improving overall cellular health.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antidiabetic | Enhances insulin sensitivity | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Alters metabolic enzyme activity |

Case Studies

- Study on Insulin Sensitivity : A clinical trial investigated the effects of a related compound on insulin sensitivity in overweight individuals. Results indicated a significant improvement in glucose tolerance after 12 weeks of treatment .

- Oxidative Stress Reduction in Diabetic Models : Animal studies demonstrated that administration of similar compounds led to reduced markers of oxidative stress and improved metabolic parameters in diabetic rats .

Research Findings

Recent research has focused on synthesizing derivatives of (2R,3S,4R,5S,6E)-5-amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol to enhance its biological activity. For example:

- Enhanced Antioxidant Activity : Modifications to the hydroxyimino group have resulted in compounds with increased radical scavenging capabilities.

- Improved Solubility and Bioavailability : Structural modifications have also been aimed at improving the pharmacokinetic properties of these compounds for better therapeutic efficacy .

Q & A

Q. What are the recommended methods for synthesizing (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride?

Synthesis typically involves multi-step protection/deprotection strategies for hydroxyl and amino groups to prevent undesired side reactions. For example:

- Step 1 : Selective protection of hydroxyl groups using trimethylsilyl (TMS) or acetyl groups.

- Step 2 : Introduction of the N-hydroxyimino moiety via condensation reactions under controlled pH (4–6) to avoid over-oxidation.

- Step 3 : Final deprotection using mild acidic conditions (e.g., HCl in methanol) to yield the hydrochloride salt . Characterization via -NMR and -NMR is critical to confirm stereochemistry and purity .

Q. How can the stereochemical configuration of this compound be validated experimentally?

Use a combination of:

- X-ray crystallography : Resolves absolute configuration by analyzing diffraction patterns of single crystals .

- Circular Dichroism (CD) : Detects optical activity differences in enantiomers, particularly for the N-hydroxyimino group .

- Advanced NMR techniques : NOESY or ROESY to confirm spatial proximity of substituents (e.g., axial vs. equatorial hydroxyl groups) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability profiles derived from analogous compounds suggest:

| Condition | Stability Outcome | Mitigation Strategy |

|---|---|---|

| pH < 3 | Protonation of amino group; hydrolysis risk | Store in neutral buffer (pH 6–8) |

| pH > 9 | Deprotonation of hydroxylamine; degradation | Avoid alkaline solvents |

| Temperature > 25°C | Accelerated decomposition | Store at 2–8°C in inert atmosphere |

| Data from hydrochloride salts of similar hexitol derivatives indicate a shelf life of 6–12 months at –20°C . |

Advanced Research Questions

Q. How does the stereochemistry of the hexane backbone influence biological activity or reactivity?

The (2R,3S,4R,5S,6E) configuration creates a rigid, chair-like conformation that:

- Enhances hydrogen bonding with biological targets (e.g., enzymes or receptors) due to axial positioning of hydroxyl groups.

- Reduces steric hindrance for the N-hydroxyimino group, facilitating redox activity. Comparative studies on diastereomers show a 3–5× difference in binding affinity to glycosidase enzymes .

Q. What advanced analytical techniques resolve contradictions in reported solubility or stability data?

Discrepancies often arise from:

- Purity variations : Use HPLC-MS to quantify impurities (e.g., hydrolyzed byproducts).

- Solvent interactions : Employ dynamic light scattering (DLS) to assess aggregation in aqueous vs. organic solvents.

- Ion-specific effects : Compare solubility in chloride vs. other counterions (e.g., acetate) using isothermal titration calorimetry (ITC) .

Q. How can in vitro toxicology data be reconciled with in vivo findings for this compound?

- In vitro limitations : Cell-based assays may underestimate metabolic activation (e.g., hepatic conversion to reactive intermediates).

- In vivo adjustments : Apply physiologically based pharmacokinetic (PBPK) modeling to scale dosages.

- Species-specific metabolism : Use LC-MS/MS to identify metabolites in rodent plasma vs. human hepatocytes .

Q. What strategies mitigate risks during scale-up synthesis for preclinical studies?

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) via fractional factorial designs.

- Controlled crystallization : Use anti-solvent addition to ensure consistent particle size and polymorphic form .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in reported IC₅₀ values across studies?

- Normalize data : Express activity relative to a common reference standard (e.g., acarbose for glycosidase inhibition).

- Control for assay conditions : Document buffer composition, temperature, and incubation time.

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What computational tools predict interactions between this compound and biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., α-glucosidase).

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to observed activity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Based on SDS data for analogous hydrochlorides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.